molecular formula C18H11ClO3 B3045473 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- CAS No. 108154-47-8

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl-

Cat. No.: B3045473
CAS No.: 108154-47-8
M. Wt: 310.7 g/mol
InChI Key: RAECJJHGEYMCTL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- is a chemical compound known for its diverse applications in scientific research. This compound exhibits unique properties that enable its utilization in various fields, such as drug discovery, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran moiety, followed by its chlorination and subsequent coupling with the benzopyran structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves replacing a hydrogen atom with another functional group.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy-
  • 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl-

Uniqueness

Compared to similar compounds, 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl- stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-chloro-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c1-10-2-4-13-14(9-18(20)22-16(13)6-10)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAECJJHGEYMCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148441
Record name 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108154-47-8
Record name 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108154478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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